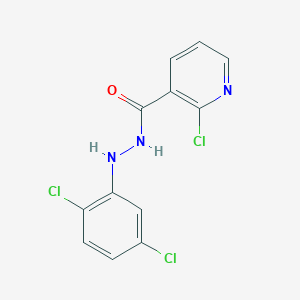
2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photosystem 2 Activity in Chloroplasts
2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide and related compounds have been studied for their role in photosynthesis, specifically in the activity of photosystem 2. Vernon and Shaw (1969) found that diphenylcarbazide, a related compound, can act as an electron donor in the photoreduction process by tris-washed chloroplasts or subchloroplast fragments, indicating its potential role in photosystem 2 activity in chloroplasts (Vernon & Shaw, 1969).
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel compounds derived from 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide and their biological activities. Bekircan, Ülker, and Menteşe (2015) synthesized novel heterocyclic compounds from a related derivative and investigated their lipase and α-glucosidase inhibition, demonstrating potential applications in the field of medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Properties
The antimicrobial properties of derivatives of 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide have also been a significant area of research. Sah, Bidawat, Seth, and Gharu (2014) synthesized formazans from a Mannich base derived from a similar compound, demonstrating moderate antimicrobial activity against various pathogenic strains (Sah, Bidawat, Seth, & Gharu, 2014).
Catalytic Degradation of Chlorophenols
Research has been conducted on the use of 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide derivatives in the catalytic degradation of chlorophenols, a group of chlorinated aromatic compounds that are highly toxic and persistent in the environment. Lin, Sopajaree, Jitjanesuwan, and Lu (2018) studied the application of visible light on copper-doped titanium dioxide for the degradation of chlorophenols, illustrating the potential environmental applications of these compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Antimicrobial and Anthelmintic Activities
The synthesis of 3-Chlorobenzothiophene-2-Carbonylchloride derivatives, closely related to 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide, has been investigated for their antimicrobial and anthelmintic activities. Naganagowda and Padmashali (2010) provided insights into the potential use of these compounds in the development of new treatments for microbial infections and parasitic worms (Naganagowda & Padmashali, 2010).
Safety and Hazards
The safety and hazards associated with 2-chloro-N’-(2,5-dichlorophenyl)nicotinohydrazide are not detailed in the search results. As with any chemical, appropriate safety measures should be taken when handling it, and Material Safety Data Sheets (MSDS) should be consulted for specific safety information .
Eigenschaften
IUPAC Name |
2-chloro-N'-(2,5-dichlorophenyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3O/c13-7-3-4-9(14)10(6-7)17-18-12(19)8-2-1-5-16-11(8)15/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGHIZHJFLSTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

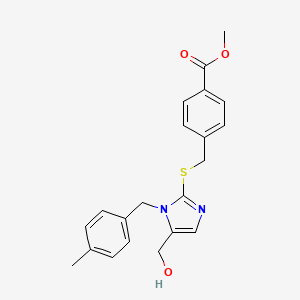

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)
![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)
![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)

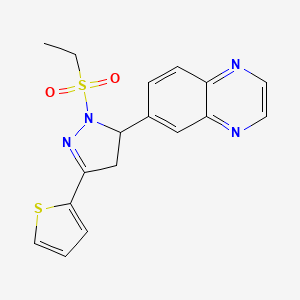
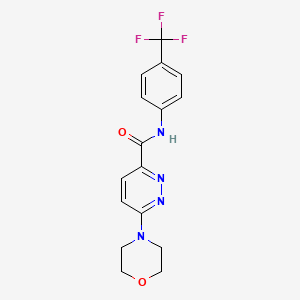

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
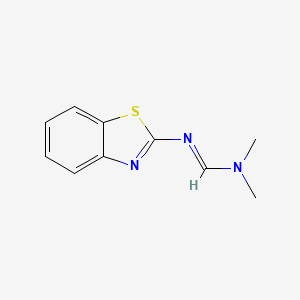
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)
